molecular formula C16H8Cl2F3N3O B2557719 (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 338978-46-4

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2557719
CAS No.: 338978-46-4
M. Wt: 386.16
InChI Key: IZUOMHIIOWDQHC-WEVVVXLNSA-N
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Description

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a cyanoprop-2-enamide moiety, and a chlorophenyl group. These structural features contribute to its reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively.

    Formation of the Cyanoprop-2-enamide Moiety: This step involves the reaction of an appropriate nitrile with an enamine under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the chlorophenyl group using a suitable coupling reagent such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3O/c17-11-1-3-12(4-2-11)24-15(25)9(7-22)5-14-13(18)6-10(8-23-14)16(19,20)21/h1-6,8H,(H,24,25)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUOMHIIOWDQHC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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